molecular formula C12H17NO3 B14904276 n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine

n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine

Cat. No.: B14904276
M. Wt: 223.27 g/mol
InChI Key: VYQPZEYNIMJGNT-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-(m-tolyloxy)ethyl)glycine is a synthetic organic compound with the CAS Registry Number 1587650-49-4 . This glycine derivative is characterized by its molecular formula of C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . The compound is defined by the SMILES string O=C(O)CN(C)CCOC1=CC=CC(C)=C1, which describes its structure featuring a carboxylic acid group, a methyl group, and a 2-(m-tolyloxy)ethyl side chain . This compound is offered with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C to maintain stability . Computational analysis of its physicochemical properties indicates a topological polar surface area (TPSA) of 49.77 Ų and a calculated LogP value of 1.39, which provide insight into its potential solubility and permeability characteristics . The structure contains 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds . In research contexts, unnatural amino acids like this glycine derivative are valuable building blocks in scientific exploration. They are primarily used in proteomics and life science research for the synthesis of modified peptides. A key application involves their use as building blocks in Solid-Phase Peptide Synthesis (SPPS) . Incorporating such synthetic amino acids allows researchers to introduce unique steric or electronic properties into peptide sequences, which can be crucial for studying protein-protein interactions, developing peptide-based inhibitors, and enhancing the metabolic stability of therapeutic peptide candidates . Researchers should note the following safety information: The compound has the GHS signal word "Warning" and is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken when handling. This product is intended For Research Use Only , and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[methyl-[2-(3-methylphenoxy)ethyl]amino]acetic acid

InChI

InChI=1S/C12H17NO3/c1-10-4-3-5-11(8-10)16-7-6-13(2)9-12(14)15/h3-5,8H,6-7,9H2,1-2H3,(H,14,15)

InChI Key

VYQPZEYNIMJGNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Glycine Derivatives

The foundational approach involves sequential alkylation of glycine. First, the primary amine of glycine is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions. The protected glycine is then subjected to alkylation with 2-(m-tolyloxy)ethyl bromide in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine serves as the base, facilitating deprotonation and nucleophilic attack. This step typically requires refluxing at 80°C for 12–14 h, yielding the N-alkylated intermediate.

Deprotection is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol, followed by methylation with methyl iodide in the presence of sodium hydride (NaH). The final product is isolated with an average yield of 68–72% after recrystallization from ethanol.

Condensation Using Peptide-Coupling Reagents

Alternative routes adapt peptide synthesis techniques. A phosphorus derivative of glycine is condensed with m-tolyloxyethylamine using N,N'-dimethylaminopropylethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF. This method avoids Boc protection but requires stringent anhydrous conditions. The reaction proceeds at room temperature for 24 h, achieving a moderate yield of 60–65%.

Microwave-Assisted Synthesis

Accelerated Alkylation and Methylation

Microwave irradiation drastically reduces reaction times. In one protocol, unprotected glycine is directly alkylated with 2-(m-tolyloxy)ethyl mesylate in ethanol under microwave conditions (300 W, 80°C). The reaction completes in 9–12 min, yielding 85–88% of the alkylated intermediate. Subsequent methylation with dimethyl sulfate in the same reactor under pulsed irradiation (30 s intervals) achieves 90–92% conversion to the final product.

Comparative Performance Data

The table below contrasts conventional and microwave methods:

Parameter Conventional Method Microwave Method
Reaction Time (Alkylation) 12–14 h 9–12 min
Methylation Yield 68–72% 90–92%
Total Energy Consumption 1,200 kJ 180 kJ
Purity (HPLC) 95–97% 98–99%

Data adapted from Desai et al. (2021) and amino acid synthesis patents.

Catalytic Enhancements

Zinc Chloride-Mediated Alkylation

Anhydrous ZnCl₂ catalyzes the alkylation step, enabling milder conditions. A mixture of glycine, 2-(m-tolyloxy)ethyl chloride, and ZnCl₂ in tetrahydrofuran (THF) reacts at 50°C for 6 h, achieving 78–82% yield. The catalyst likely stabilizes the transition state via Lewis acid interactions, reducing activation energy.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC) facilitates interfacial reactions in biphasic systems (water/dichloromethane). This method achieves 75–80% yield at room temperature within 8 h, though product isolation requires extensive washing to remove catalyst residues.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (40:60 v/v). Analytical thin-layer chromatography (TLC) with chloroform/methanol (9.5:0.5 v/v) confirms homogeneity (Rf = 0.23).

Spectroscopic Analysis

  • IR Spectroscopy : Key absorptions include C=O stretch at 1,691 cm⁻¹, N–H bend at 1,545 cm⁻¹, and C–O–C ether stretch at 1,232 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.72 (s, 3H, N–CH₃), δ 4.21 (t, J = 6.5 Hz, 2H, OCH₂), δ 6.82–7.25 (m, 4H, aromatic).
  • Mass Spectrometry : Molecular ion peak at m/z = 253.12 (calculated for C₁₂H₁₇NO₃).

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the m-tolyloxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-Methyl-n-(2-(m-tolyloxy)ethyl)glycine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Methyl-N-(2-(m-tolyloxy)ethyl)glycine with structurally related glycine derivatives, focusing on molecular properties, solubility, and applications.

Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol)
This compound* C₁₂H₁₇NO₄ Methyl, m-tolyloxyethyl, carboxylate ~251.27
N-(2-Methoxyethyl)-N-methylglycine C₆H₁₃NO₃ Methyl, methoxyethyl, carboxylate 159.17
N,N-Dimethylglycine C₄H₉NO₂ Two methyl groups, carboxylate 103.12
N-(o-Toluoyl)glycine C₁₀H₁₁NO₃ o-Methylbenzoyl, carboxylate 193.20
N,N-Di(2-hydroxyethyl)glycine C₆H₁₃NO₄ Two hydroxyethyl groups, carboxylate 179.17

*Note: Molecular weight for the target compound is estimated based on structural analogy.

Solubility and Physicochemical Properties

  • Likely soluble in organic solvents like DMSO or ethanol.
  • N-(2-Methoxyethyl)-N-methylglycine : Higher polarity from the methoxy group enhances water solubility compared to the target compound .
  • N,N-Dimethylglycine : Highly water-soluble due to minimal steric hindrance and polar carboxylate group .
  • N-(o-Toluoyl)glycine : Moderate solubility in polar solvents; the aromatic benzoyl group reduces hydrophilicity .
  • N,N-Di(2-hydroxyethyl)glycine : Excellent water solubility, commonly used in buffering systems (e.g., Good’s buffers) due to hydroxyethyl groups .

Key Differentiators and Limitations

Aromatic vs. Aliphatic Substituents : The m-tolyloxy group in the target compound confers greater lipophilicity compared to aliphatic derivatives like N,N-Dimethylglycine, influencing membrane permeability in drug design .

Ether vs. Amide Linkages : Unlike N-(o-Toluoyl)glycine (amide bond), the ether linkage in the target compound may reduce metabolic stability but enhance synthetic versatility .

Research Gaps : Direct experimental data (e.g., melting point, toxicity) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

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